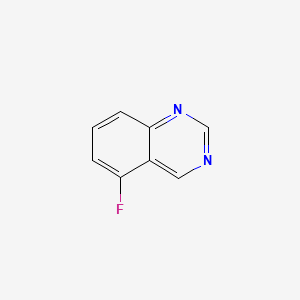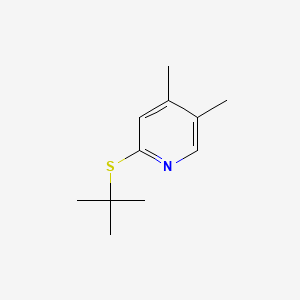
2-Tert-butylsulfanyl-4,5-dimethylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Tert-butylsulfanyl-4,5-dimethylpyridine is an organic compound with the molecular formula C₁₁H₁₇NS. It is a derivative of lutidine, which is a dimethyl-substituted pyridine. This compound is characterized by the presence of a tert-butylmercapto group attached to the 4 and 5 positions of the lutidine ring. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butylsulfanyl-4,5-dimethylpyridine typically involves the reaction of 4,5-lutidine with tert-butylthiol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane. The reaction can be represented as follows:
4,5-Lutidine+Tert-butylthiolCatalystthis compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .
化学反应分析
Types of Reactions
2-Tert-butylsulfanyl-4,5-dimethylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The tert-butylmercapto group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may require the use of strong bases or acids as catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted lutidine derivatives.
科学研究应用
2-Tert-butylsulfanyl-4,5-dimethylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
作用机制
The mechanism of action of 2-Tert-butylsulfanyl-4,5-dimethylpyridine involves its interaction with specific molecular targets. The tert-butylmercapto group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways .
相似化合物的比较
Similar Compounds
2,6-Lutidine: A dimethyl-substituted pyridine with similar structural features but lacking the tert-butylmercapto group.
2,4-Lutidine: Another dimethyl-substituted pyridine with different substitution patterns.
3,5-Lutidine: A lutidine derivative with methyl groups at the 3 and 5 positions.
Uniqueness
2-Tert-butylsulfanyl-4,5-dimethylpyridine is unique due to the presence of the tert-butylmercapto group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specialized applications in research and industry .
属性
CAS 编号 |
18794-51-9 |
|---|---|
分子式 |
C11H17NS |
分子量 |
195.324 |
IUPAC 名称 |
2-tert-butylsulfanyl-4,5-dimethylpyridine |
InChI |
InChI=1S/C11H17NS/c1-8-6-10(12-7-9(8)2)13-11(3,4)5/h6-7H,1-5H3 |
InChI 键 |
BWBRWDDRRDAUJY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1C)SC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


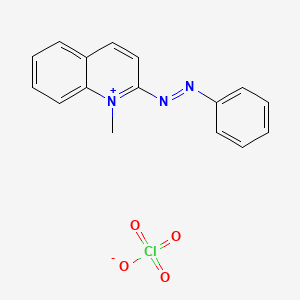

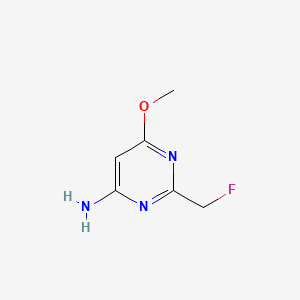
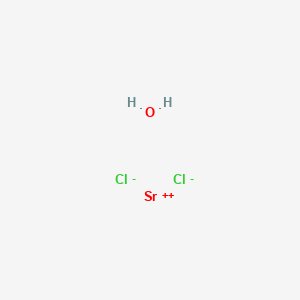

![2-Thiazolinium, 3-ethyl-2-[(3-ethyl-2-benzothiazolinylidene)methyl]-5-[7-[(3-ethyl-2-benzothiazolinylidene)methyl]-4,4A,5,6-tetrahydro-2(3H)-naphthylidene]-4-oxo-, iodide](/img/structure/B579745.png)
![N-[(Z)-cyclohexen-1-ylmethylideneamino]-2,4-dinitroaniline](/img/structure/B579746.png)
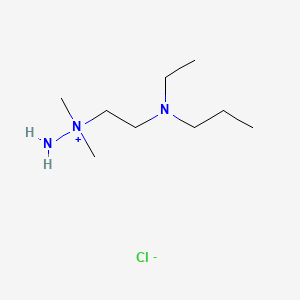
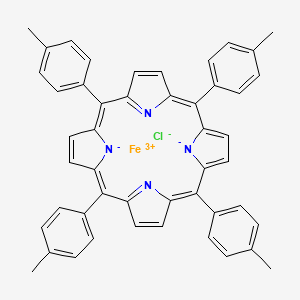
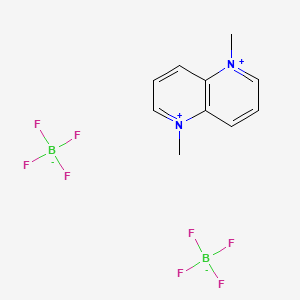
![(2R,4R)-4-butyl-1-ethyl-N-[(1R,2R)-2-hydroxy-1-[(2S,3S,4S,5R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]pyrrolidine-2-carboxamide](/img/structure/B579754.png)
